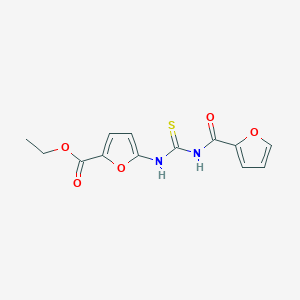

Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate

Description

Properties

CAS No. |

68967-41-9 |

|---|---|

Molecular Formula |

C13H12N2O5S |

Molecular Weight |

308.31 g/mol |

IUPAC Name |

ethyl 5-(furan-2-carbonylcarbamothioylamino)furan-2-carboxylate |

InChI |

InChI=1S/C13H12N2O5S/c1-2-18-12(17)9-5-6-10(20-9)14-13(21)15-11(16)8-4-3-7-19-8/h3-7H,2H2,1H3,(H2,14,15,16,21) |

InChI Key |

SQXQYKSIQSEWJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)NC(=S)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate typically involves the reaction of ethyl furan-2-carboxylate with thiourea in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours . The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan rings in the compound can be oxidized to form furan-2,3-dione derivatives.

Reduction: The thioureido group can be reduced to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The thioureido group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The furan rings may also interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl furan-2-carboxylate: A simpler ester derivative of furan.

Thiourea derivatives: Compounds containing the thioureido group with varying substituents.

Furan-2,3-dione derivatives: Oxidized forms of furan compounds.

Uniqueness

Ethyl 5-(3-(furan-2-carbonyl)thioureido)furan-2-carboxylate is unique due to the presence of both furan rings and a thioureido group in its structure.

Biological Activity

Ethyl 5-(furan-2-carbonylthiocarbamoylamino)furan-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a furan ring and a thiocarbamoyl group, suggests diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₃N₃O₄S

- Molecular Weight : 301.33 g/mol

- CAS Number : 28328-54-3

The compound features multiple functional groups, including carboxylate and thiocarbamoyl functionalities, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The presence of the furan and thiocarbamoyl groups may enhance its interaction with microbial enzymes, potentially inhibiting their function.

- Anticancer Properties : The compound's structural features may allow it to interfere with cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15.3 | |

| MCF-7 (breast cancer) | 12.8 | |

| A549 (lung cancer) | 18.9 |

These results indicate a promising anticancer potential, warranting further investigation into its mechanism of action.

Structure-Activity Relationship (SAR)

Comparative studies with structurally similar compounds have provided insights into the structure-activity relationship of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-(furan-2-carboxamido)-3-methyl-4-pyridinecarboxylate | Carboxamide group | Moderate anticancer activity |

| Ethyl 5-(cyanomethyl)furan-2-carboxylate | Cyano group | Limited antimicrobial activity |

| Ethyl furan-2-carboxylic acid | Simpler derivative without thiocarbonyl | Low biological activity |

The unique combination of functional groups in this compound appears to confer distinct biological properties not observed in simpler derivatives .

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, suggesting its application in treating bacterial infections.

- Anti-inflammatory Effects : In a recent animal model study, the compound showed reduced levels of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.